![molecular formula C20H16Cl2O3S B4536595 2-{[4-(benzylsulfonyl)benzyl]oxy}-1,3-dichlorobenzene](/img/structure/B4536595.png)
2-{[4-(benzylsulfonyl)benzyl]oxy}-1,3-dichlorobenzene
Description
Synthesis Analysis
The synthesis of compounds related to 2-{[4-(benzylsulfonyl)benzyl]oxy}-1,3-dichlorobenzene often involves complex reactions where benzene rings and sulfonamide groups play crucial roles. For example, the creation of related sulfonamide compounds involves reactions between specific benzene sulfonyl chlorides and amines, characterized by specific conditions that favor the formation of the desired product (Sarojini et al., 2012). Additionally, the synthesis may include steps like nitration, oxygenation, and reactions with nitric acid as an oxidizing agent to achieve high yields and purity (Peng Jia-bin, 2010).
Molecular Structure Analysis
Structural analysis of similar compounds shows that the benzene rings and sulfonamide groups can exhibit various dihedral angles, influencing the molecule's overall conformation. For instance, compounds can stabilize through intramolecular hydrogen bonding and exhibit specific spatial arrangements as dictated by their functional groups' interactions (Rizzoli et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving sulfonamide compounds can lead to various products, depending on the reactants and conditions used. For example, reactions with arylsulfonyl chloride can lead to the formation of sulfonated derivatives through radical cascade annulation/sulfonation (Yu et al., 2022). These reactions underscore the compounds' versatility and potential for generating a wide range of chemical entities.
Physical Properties Analysis
The physical properties of such compounds are closely related to their molecular structures. Intramolecular hydrogen bonding, dihedral angles between benzene rings, and the presence of sulfonamide groups significantly impact their physical behavior, solubility, and stability. The detailed crystal packing and molecular conformation studies provide insights into these compounds' solid-state characteristics and intermolecular interactions.
Chemical Properties Analysis
The chemical properties of 2-{[4-(benzylsulfonyl)benzyl]oxy}-1,3-dichlorobenzene derivatives often involve reactivity towards nucleophiles, electrophiles, and various other chemical agents. The presence of electron-withdrawing or donating groups on the benzene ring can significantly affect the molecule's reactivity. Studies on related compounds have shown that such molecular features can facilitate a variety of chemical transformations, including sulfonation, oxidation, and other reactions that alter the molecular framework and introduce new functional groups (Esmaili & Nematollahi, 2013).
properties
IUPAC Name |
2-[(4-benzylsulfonylphenyl)methoxy]-1,3-dichlorobenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2O3S/c21-18-7-4-8-19(22)20(18)25-13-15-9-11-17(12-10-15)26(23,24)14-16-5-2-1-3-6-16/h1-12H,13-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBYLTNCUBHPEJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C2=CC=C(C=C2)COC3=C(C=CC=C3Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl {4-[(2,6-dichlorophenoxy)methyl]phenyl} sulfone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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